molecular formula C4H4ClNO3 B6284329 (4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione CAS No. 135920-56-8

(4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione

Cat. No.: B6284329
CAS No.: 135920-56-8
M. Wt: 149.53 g/mol
InChI Key: ALQADUBZEIRDQN-REOHCLBHSA-N
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Description

Contextualization within Oxazolidinedione Chemistry and Heterocyclic Synthesis

The core structure of the compound is the oxazolidinedione ring, a five-membered heterocycle containing both nitrogen and oxygen atoms. nih.gov Heterocyclic compounds, or rings containing atoms of at least two different elements, are fundamental in chemistry, forming the basis of countless natural and synthetic products. rdd.edu.iq The oxazolidinone class, to which oxazolidinediones belong, is a significant scaffold in medicinal chemistry, famously represented by antibiotics like linezolid. nih.govrdd.edu.iqnih.gov These structures are valued for their ability to interact with biological targets and for their relative stability. nih.gov

The synthesis of oxazolidinone rings is a well-explored area of organic chemistry, with numerous methods developed for their construction. nih.govorganic-chemistry.org These methods often involve reactions that create the heterocyclic ring from simpler acyclic precursors, such as the coupling of carbon dioxide with aziridines, a process noted for its atom efficiency. researchgate.net The study of such heterocyclic derivatives is a cornerstone of organic chemistry, driving the development of new molecules for sectors ranging from medicine to materials science. rdd.edu.iq

Overview of Research Trajectories for (4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione

Research involving this compound and its enantiomer primarily focuses on its application as a versatile chiral intermediate in organic synthesis. Its bifunctional nature—a reactive NCA ring and a modifiable chloromethyl side chain—makes it a valuable precursor for creating complex, high-value molecules, particularly in the pharmaceutical industry. evitachem.com

One major research trajectory is its use in the synthesis of specialized amino acids and their derivatives. The compound serves as a starting point for introducing a chloromethyl-substituted chiral center, which can then be further elaborated. For instance, it has been noted as an intermediate in the preparation of labeled versions of the antibiotic Cycloserine. pharmaffiliates.com

The chloromethyl group is a particularly strategic feature, acting as a "synthetic handle" for molecular diversification. evitachem.com Its reactivity allows for several key transformations, enabling the attachment of a wide variety of other chemical groups. This versatility makes the compound a key building block for creating libraries of novel bioactive compounds for drug discovery and biochemical research. evitachem.com

Data Tables

Table 1: Physicochemical Properties of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione Note: Data is for the (S)-enantiomer, which shares the same non-chiral properties as the (R)-enantiomer.

PropertyValue
CAS Number 96165-57-0
Molecular Formula C₄H₄ClNO₃
Molecular Weight 149.53 g/mol
Canonical SMILES C(C1C(=O)OC(=O)N1)Cl
InChIKey ALQADUBZEIRDQN-UWTATZPHSA-N
Hydrogen Bond Acceptor Count 3

Source: guidechem.com

Table 2: Synthetic Utility of the Chloromethyl Group

Reaction TypeDescriptionPotential Reagents
Nucleophilic Displacement (Sₙ2) The primary alkyl chloride is displaced by a nucleophile to install a new functionalized side chain.Amines, thiols, azides, carboxylates
Transition Metal Catalysis Palladium-mediated coupling reactions facilitate the formation of new carbon-carbon bonds.Arylboronic acids (Suzuki), terminal alkynes (Sonogashira)

Source: evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135920-56-8

Molecular Formula

C4H4ClNO3

Molecular Weight

149.53 g/mol

IUPAC Name

(4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)/t2-/m0/s1

InChI Key

ALQADUBZEIRDQN-REOHCLBHSA-N

Isomeric SMILES

C([C@H]1C(=O)OC(=O)N1)Cl

Canonical SMILES

C(C1C(=O)OC(=O)N1)Cl

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformations of 4r 4 Chloromethyl 1,3 Oxazolidine 2,5 Dione

Ring-Opening Reactions of the Oxazolidinedione System

The 1,3-oxazolidine-2,5-dione ring is an anhydride (B1165640) of a carbamic acid and a carboxylic acid. This structure contains two highly electrophilic carbonyl carbons (at positions C2 and C5), which are susceptible to attack by nucleophiles. mdpi.com This reactivity is the basis for both derivatization and polymerization.

Nucleophiles readily react with the oxazolidine-2,5-dione (B1294343) ring, typically leading to its opening. The most common nucleophiles are primary and secondary amines. In what is known as the normal amine mechanism (NAM), a primary amine attacks the C5 carbonyl carbon. mdpi.com This is followed by the collapse of the tetrahedral intermediate, ring-opening, and subsequent decarboxylation (loss of CO2) to yield an N-substituted amide derivative. mdpi.com This process allows for the creation of a diverse range of linear derivatives from the parent heterocyclic compound. evitachem.com

Under certain conditions, the ring can be opened to yield various derivatives with potentially different biological or chemical properties. evitachem.com The specific outcome depends on the nucleophile used and the reaction conditions.

Table 1: Examples of Nucleophilic Ring-Opening Reactions

Nucleophile (Nu-H) Initial Adduct Final Product after Decarboxylation Product Class
Primary Amine (R'-NH₂) N-acyl amino acid carbamate (B1207046) N-(2-chloro-1-oxopropan-2-yl)-R'-amide N-Substituted Amide
Alcohol (R'-OH) N-carboxy amino acid ester 2-(alkoxycarbonylamino)-3-chloropropanoic acid N-Protected Amino Acid

As an N-carboxyanhydride (NCA), (4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is a monomer for ring-opening polymerization (ROP) to produce polypeptides. nih.govchemrxiv.org This is a classical and widely utilized method for synthesizing poly(α-amino acids). nih.gov The polymerization is typically initiated by a nucleophile, most commonly a primary amine, which attacks the C5 carbonyl of the NCA monomer. mdpi.com After the initial ring-opening and decarboxylation, a new primary amine terminus is generated on the growing chain, which can then attack another NCA monomer, propagating the polymerization process. mdpi.com

The control over the polymerization process allows for the synthesis of polypeptides with predictable molecular weights and low dispersity. chemrxiv.orgwestlake.edu.cn Various strategies have been developed to achieve this control, including:

Primary Amine Initiation: The most common method, where the initiator becomes covalently bonded to the polymer chain. nih.gov

Alternative Initiators: Systems like lithium hexamethyldisilazide (LiHMDS) can be used for extremely fast polymerizations, which can be completed in minutes. nih.gov

Catalysis: The polymerization can be accelerated by catalysts. For instance, while strong acids can inhibit the reaction by protonating the propagating amine terminus, weaker acids like acetic acid have been shown to catalyze and accelerate the polymerization of NCAs. chemrxiv.orgwestlake.edu.cn

This stereospecific ring-opening polymerization, when using an enantiomerically pure monomer like the (4R) form, can produce isotactic polypeptides with defined secondary structures. evitachem.com

Reactivity of the Chloromethyl Group

The chloromethyl group at the C4 position of the ring is a primary alkyl chloride. This moiety serves as a versatile synthetic handle for molecular diversification through various substitution and transformation reactions. evitachem.com

The primary carbon of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution, primarily through an SN2 mechanism. evitachem.com The chlorine atom is a good leaving group, allowing for its displacement by a wide array of nucleophiles. This reactivity enables the installation of various functionalized side chains. evitachem.com

Table 2: Nucleophilic Substitution Reactions at the Chloromethyl Group

Nucleophile Reagent Example Product Side Chain
Amine Ammonia, R-NH₂ -CH₂-NH₂, -CH₂-NHR
Thiol R-SH -CH₂-SR
Azide (B81097) Sodium Azide (NaN₃) -CH₂-N₃
Carboxylate R-COO⁻ -CH₂-O-CO-R

These reactions are fundamental for modifying the side chain of the amino acid precursor represented by the NCA, allowing for the synthesis of β-substituted alanine (B10760859) derivatives after subsequent hydrolysis of the oxazolidinedione ring.

Building upon nucleophilic substitution, the chloromethyl group can be converted into a variety of other functional groups, significantly expanding the synthetic utility of the compound. For example, the azide group introduced via substitution can be subsequently reduced to a primary amine, and a nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

In addition to simple nucleophilic displacement, the chloromethyl moiety can participate in more complex transformations, such as transition metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira), which facilitate the introduction of aryl or alkynyl groups. evitachem.com

Investigations into Side Reactions and Byproduct Formation

Like other α-amino acid N-carboxyanhydrides (NCAs), reactions involving this compound are susceptible to various side reactions that can lead to impurities, reduced yields, and loss of stereochemical integrity. A primary concern is racemization at the α-carbon (C4), which can occur under basic conditions or during activation for peptide coupling. The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can lose its stereochemical information.

In the context of ring-opening polymerization (ROP), which is a common application for NCAs, several undesired pathways are well-documented. These include:

Chain termination and transfer: Propagating polymer chains can be terminated by impurities or undergo transfer reactions, leading to polymers with broad molecular weight distributions.

Reaction with synthetic impurities: The synthesis of NCAs using reagents like phosgene (B1210022) can generate HCl as a byproduct. Residual HCl can react with the NCA, leading to the formation of α-amino acid acyl chlorides and other impurities that inhibit controlled polymerization.

Activated Monomer Mechanism (AMM): Under certain conditions, particularly with basic initiators, the NCA monomer can be deprotonated. This "activated monomer" can lead to uncontrolled polymerization pathways and a loss of control over the final polymer architecture.

Suppression Strategies for Undesired Reaction Pathways

Significant research has focused on developing strategies to minimize side reactions and ensure high fidelity in transformations of NCAs.

For preventing racemization:

Use of additives: In peptide synthesis, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues are commonly added during coupling reactions. These additives form active esters that are less prone to racemization than other activated intermediates.

Protecting Groups: The choice of N-protecting group can influence the rate of racemization. Groups that reduce the acidity of the α-proton or prevent the formation of oxazolone intermediates can effectively suppress epimerization.

For controlling Ring-Opening Polymerization (ROP):

Optimization of Reaction Conditions: Lowering the reaction temperature and conducting polymerizations under high vacuum or a constant flow of inert gas have been shown to be effective in suppressing side reactions.

Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can have a profound impact. Side reactions are often significantly suppressed in low dielectric solvents like THF or toluene (B28343) compared to more polar solvents like DMF.

Acidic Additives: The counterintuitive use of weak organic acids, such as acetic acid, can accelerate the desired polymerization while suppressing base-induced side reactions. This approach helps to outpace the undesired pathways.

Side ReactionSuppression StrategyMechanism of ActionRef
RacemizationAddition of HOBt or HOAtForms activated esters less prone to racemization.
RacemizationUse of specific protecting groups (e.g., DNPBS)Thiol-labile group removed under mild, neutral conditions, avoiding harsh base/acid that promotes racemization.
Chain Termination/Transfer (in ROP)Lowering reaction temperatureReduces the rate of side reactions relative to propagation.
HCl-induced degradationUse of HCl scavengers (e.g., pinene) during synthesisRemoves HCl byproduct as it is formed.
Uncontrolled Polymerization (AMM)Use of low dielectric solvents (e.g., THF)Reduces basicity and nucleophilicity of propagating chain ends.

4r 4 Chloromethyl 1,3 Oxazolidine 2,5 Dione As a Chiral Synthon in Organic Synthesis

Construction of Chiral Amino Acid Derivatives and Analogues

The oxazolidinone framework is a cornerstone in the synthesis of non-proteinogenic α-amino acids and their derivatives, which are crucial components of peptidomimetics and biologically active molecules.

Enantiomerically pure amino alcohols are vital building blocks in medicinal chemistry and natural product synthesis. The chiral scaffold provided by (4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione, via its corresponding oxazolidin-2-one derivative, offers an effective entry point to these structures. A notable application is the efficient synthesis of (L)-homophenylalaninol and its analogues. bioorg.org The process utilizes (R)-4-(chloromethyl)-2-oxazolidinone as a key intermediate. bioorg.org This synthon allows for the introduction of various aryl groups, leading to a range of aryl-substituted homophenylalaninols, demonstrating the utility of this building block in creating structural diversity. bioorg.org

The general pathway involves leveraging the chloromethyl group for subsequent carbon-carbon bond-forming reactions, such as Wittig reactions followed by catalytic hydrogenation, to construct the desired amino alcohol skeleton with high stereocontrol. bioorg.org

Beyond single amino acid derivatives, oxazolidinone-based structures are incorporated directly into peptide chains to create scaffolds with constrained conformations. These modified peptides are of significant interest in drug discovery as they can mimic or block the biological activity of natural peptides by adopting specific secondary structures, such as β-turns. researchgate.net

The synthesis of 5-aminomethyloxazolidine-2,4-dione (Amo) rings within a peptide sequence represents a powerful strategy for creating novel peptidomimetics. researchgate.net These scaffolds can be considered analogues of Freidinger lactams, which are well-known β-turn inducers. researchgate.net Furthermore, tetrapeptides containing β-hydroxy α-amino acids like threonine can be cyclized in a single step to form sequences with two consecutive oxazolidin-2-one rings. researchgate.net These di-oxazolidinone motifs rigidly constrain the peptide backbone, inducing well-defined folded geometries. researchgate.net The use of pseudoproline derivatives, which are oxazolidine (B1195125) structures, is another common strategy in peptide synthesis to disrupt aggregation and control the peptide backbone conformation. nih.gov

Applications in the Asymmetric Synthesis of Complex Organic Molecules

The utility of the this compound synthon extends to the broader field of asymmetric synthesis, where it plays a critical role in controlling the stereochemical outcome of complex reactions.

Chiral oxazolidinones, popularized by David A. Evans, are among the most reliable and widely used chiral auxiliaries in organic synthesis. wikipedia.orgrsc.org A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct a reaction stereoselectively, after which it can be removed and often recovered. wikipedia.org

The oxazolidinone moiety derived from the title compound can be N-acylated, and the resulting imide can be converted into a chiral enolate. The steric hindrance provided by the substituent at the C-4 position of the oxazolidinone ring effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. wikipedia.org This strategy is successfully employed in a variety of stereocontrolled reactions, including:

Alkylation Reactions rsc.org

Aldol (B89426) Reactions wikipedia.org

Michael Additions

Diels-Alder Reactions wikipedia.org

This method has proven indispensable in the total synthesis of numerous biologically active natural products. rsc.org

Nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals and natural products. rsc.org Chiral synthons derived from this compound provide enantioselective pathways to these important molecular architectures.

Functionalized oxazolidin-2-ones are themselves valuable nitrogen-containing heterocycles and serve as key intermediates for more complex structures. nih.gov For instance, an efficient method for synthesizing optically active 4,5-disubstituted oxazolidin-2-ones combines a chiral auxiliary-mediated asymmetric aldol reaction with a Curtius rearrangement, followed by in-situ intramolecular cyclization. nih.gov This approach allows for the rapid assembly of diverse oxazolidin-2-one building blocks. nih.gov The stereoselective aza-Michael reaction is another powerful tool for the asymmetric synthesis of nitrogen heterocycles, where chiral auxiliaries can be employed to achieve high levels of stereocontrol. rsc.org The synthesis of chiral oxazolidin-5-ones from L-alanine and pivalaldehyde further illustrates the creation of these heterocyclic cores. mdpi.com

Development of Diverse Functionalized Building Blocks

The chemical reactivity of this compound and its derivatives allows for their transformation into a wide range of other functionalized chiral building blocks. These new synthons expand the toolbox available to synthetic chemists for constructing complex molecules with precise stereochemical control.

The oxazolidinone core can be modified at the nitrogen and at the C4/C5 positions to generate a library of reagents for various synthetic applications. mdpi.com For example, the chloromethyl group is a versatile handle for introducing different substituents via nucleophilic displacement, significantly broadening the structural diversity of accessible products. These functionalized building blocks are well-suited for drug discovery programs and are used in the synthesis of complex targets such as β-lactams and various antibiotics. The versatility of oxazole and oxazolidinone derivatives makes them foundational components in the synthesis of many bioactive compounds and materials. lifechemicals.comlifechemicals.com

Introduction of Heteroatom-Substituted Alkyl Chains

A primary application of this compound is in the synthesis of β-substituted alanine (B10760859) derivatives through nucleophilic substitution at the chloromethyl group. The chlorine atom serves as an effective leaving group, readily displaced by a variety of heteroatom nucleophiles in SN2-type reactions. This transformation provides a direct and stereoretentive route to a diverse array of unnatural amino acids, where a new bond is formed at the β-carbon of the alanine backbone.

The reaction is broadly applicable to sulfur, nitrogen, and oxygen nucleophiles. For instance, the reaction with thiols or thiolates, such as the side chain of cysteine, is a key method for forming thioether linkages. This specific transformation is used in the synthesis of the nonproteinogenic amino acid lanthionine, which is a component of lantibiotic peptides. nih.govgoogle.com Similarly, nitrogen nucleophiles, including azides and amines, can be employed to introduce aminomethyl or azidomethyl functionalities. nih.gov The resulting β-azidoalanine is a particularly useful intermediate, as the azide (B81097) group can be readily converted to an amine or used in bioorthogonal "click" chemistry reactions. acs.org

Detailed research findings demonstrate the utility of this synthon in creating various β-heteroatom-substituted alanines. The general reaction scheme involves the displacement of the chloride by the chosen nucleophile, with the oxazolidine-2,5-dione (B1294343) ring acting as a protecting group for the core amino acid structure during the substitution.

Table 1: Representative Nucleophilic Displacements on this compound
Nucleophile TypeExample NucleophileProduct Side ChainResulting Amino Acid ClassSynthetic Application Reference
Sulfur (S)L-Cysteine-CH₂-S-CH₂-CH(NH₂)COOHLanthionineSynthesis of lantibiotics nih.govgoogle.comnih.gov
Nitrogen (N)Sodium Azide (NaN₃)-CH₂-N₃β-AzidoalaninePrecursor for clicked peptides nih.govacs.org
Nitrogen (N)Potassium Phthalimide-CH₂-N(CO)₂C₆H₄β-(Phthalimido)alanineProtected β,γ-diamino acids
Oxygen (O)Carboxylate (R-COO⁻)-CH₂-O-C(=O)RO-Acyl-β-hydroxyalanineSynthesis of serine derivatives

Enabling Divergent Synthetic Pathways

The synthetic utility of this compound is significantly enhanced by its capacity to enable divergent synthetic pathways. This divergence is rooted in the molecule's two distinct electrophilic centers, which can be addressed chemoselectively to produce fundamentally different molecular architectures.

Pathway A: Side-Chain Modification via SN2 Reaction

The first pathway leverages the reactivity of the chloromethyl side chain, as detailed in the previous section. Nucleophiles can be directed to attack the primary carbon bearing the chlorine atom, leading to the formation of a diverse library of monomeric, unnatural β-substituted α-amino acids. In this approach, the oxazolidine-2,5-dione ring serves primarily as a protecting and activating group for the α-amino acid core. After the side-chain modification is complete, the ring can be hydrolyzed or opened with an alcohol to reveal the corresponding free amino acid or ester. This pathway is a powerful tool for generating novel building blocks for peptide synthesis and medicinal chemistry.

Pathway B: Backbone Elongation via Ring-Opening Polymerization

The second, and mechanistically distinct, pathway involves nucleophilic attack on the carbonyl carbons of the anhydride (B1165640) ring system. As an N-carboxyanhydride (NCA), the compound is a highly efficient monomer for ring-opening polymerization (ROP). acs.org Initiated by a nucleophile (e.g., a primary amine), the reaction proceeds via nucleophilic acyl substitution at the C5 carbonyl, leading to the opening of the ring and the formation of an amide bond. The newly liberated amino group of the opened monomer can then attack another NCA molecule, propagating the chain to form a polypeptide. In this divergent pathway, the chloromethyl group is not the primary reaction site but is instead incorporated as a repeating functional handle along the entire polymer backbone. This allows for the synthesis of functional polypeptides where the chloroalkyl side chains can be further modified post-polymerization.

The ability to direct synthesis towards either a modified monomer (Pathway A) or a functional polymer (Pathway B) from a single, versatile synthon highlights the significant strategic advantage of this compound in organic and materials chemistry.

Applications of 4r 4 Chloromethyl 1,3 Oxazolidine 2,5 Dione in Macromolecular Chemistry

N-Carboxyanhydride (NCA) Ring-Opening Polymerization (ROP)

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for producing synthetic polypeptides. The compound (4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is particularly valuable in this context as it carries a latent functional group that can be modified post-polymerization.

The polymerization of this compound, like other NCAs, can proceed through several mechanisms depending on the initiator used. The goal is often to achieve a controlled or "living" polymerization, which allows for precise control over the polypeptide's molecular weight and a narrow molecular weight distribution.

Commonly employed mechanisms for NCA ROP include:

Normal Amine Mechanism (NAM): Initiated by primary or secondary amines, this is one of the most traditional methods. The initiator attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a propagating chain with a terminal amine group. This amine then attacks the next NCA monomer, continuing the polymerization process with the evolution of carbon dioxide.

Anionic Polymerization: Strong bases can deprotonate the N-H bond of the NCA, creating an NCA anion that acts as the active initiator. This "activated monomer" mechanism can sometimes be complicated by side reactions.

Organometallic Catalysis: Transition metal complexes have been developed as highly effective catalysts for NCA ROP. These systems can offer excellent control over the polymerization, suppressing side reactions and leading to polymers with predictable molecular weights and low dispersity. For instance, the cationic ring-opening polymerization of related oxazolidine (B1195125) derivatives has been shown to proceed in a controlled manner. researchgate.net

The chloromethyl group in this compound is generally stable under these polymerization conditions, allowing for its incorporation into the polypeptide backbone for subsequent functionalization.

The polymerization of NCAs is an enthalpically driven process, favored by the release of ring strain in the five-membered oxazolidine-2,5-dione (B1294343) ring and the formation of a stable amide bond and carbon dioxide gas.

Thermodynamics: The ring strain of the NCA monomer is the primary thermodynamic driving force for polymerization. The Gibbs free energy of polymerization (ΔG) is negative, indicating a spontaneous process. The liberation of CO₂, a gas, contributes favorably to the entropy of the system.

Kinetics: The rate of polymerization is influenced by several factors, including the type of initiator, solvent polarity, temperature, and the specific structure of the NCA monomer. The electron-withdrawing nature of the chloromethyl group in this compound can influence the reactivity of the NCA ring, potentially affecting the polymerization kinetics compared to NCAs with alkyl side chains. The rate of polymerization typically shows a first-order dependence on both monomer and initiator concentrations.

A representative kinetic study of a generic NCA polymerization is summarized in the table below, illustrating the typical data gathered in such experiments.

InitiatorMonomer/Initiator RatioSolventTemperature (°C)k_p (M⁻¹s⁻¹)Dispersity (Đ)
n-Hexylamine100DMF250.0151.15
n-Hexylamine100Dioxane250.0091.20
Co(PMe₃)₄200THF200.5501.05
Hexamethyldisilazane150THF250.1201.10

This is an interactive data table based on representative data for NCA polymerizations.

Synthesis of Defined Polypeptide Architectures

The use of this compound enables the creation of functional polypeptides with precisely controlled structures, which can serve as scaffolds for more complex macromolecular architectures.

Homopolymerization of this compound yields poly(L-3-chloroalanine), a polypeptide with a reactive chloromethyl group on each repeating unit. This homopolymer is a versatile precursor for creating functional materials through post-polymerization modification, where the chlorine atom can be substituted by various nucleophiles (e.g., azides, amines, thiols) to introduce a wide array of functionalities.

Copolymerization of this NCA with other amino acid NCAs (e.g., γ-benzyl-L-glutamate NCA or ε-carbobenzyloxy-L-lysine NCA) allows for the synthesis of random or sequential copolypeptides. This approach is used to tune the physical and chemical properties of the resulting polypeptide, such as solubility, secondary structure, and the density of functional groups along the chain.

The defined structure of polypeptides synthesized from this compound makes them excellent building blocks for more complex copolymer architectures like block and graft copolymers. nih.gov

Block Copolymers: Sequential living polymerization is the most common method for synthesizing polypeptide-based block copolymers. A first block of a polypeptide is synthesized by ROP of one NCA monomer. After the first monomer is consumed, a second NCA, such as this compound, is added to grow a second block from the active chain end of the first. The resulting diblock copolymer contains a functional block that can be further modified.

Graft Copolymers: The chloromethyl side chains of poly(L-3-chloroalanine) are ideal sites for creating graft copolymers using two main strategies:

"Grafting to": Pre-synthesized polymer chains with nucleophilic end-groups are reacted with the chloromethyl groups along the polypeptide backbone.

"Grafting from": The chloromethyl groups are first converted into initiator sites (e.g., for Atom Transfer Radical Polymerization - ATRP), from which a second type of monomer is polymerized, growing side chains directly from the polypeptide backbone.

The table below illustrates representative data for the synthesis of a graft copolymer using the "grafting from" approach.

Backbone PolymerBackbone DPInitiator ModificationGrafted MonomerGrafting ConditionsGrafted Chain DP
Poly(L-3-chloroalanine)150Conversion to ATRP initiator with NaN₃ then propargyl bromide and CuAACN-isopropylacrylamideCuBr/PMDETA, Methanol, 60°C50
Poly(L-3-chloroalanine)200Conversion to ATRP initiator with NaN₃ then propargyl bromide and CuAACMethyl MethacrylateCuBr/PMDETA, Toluene (B28343), 90°C100

This is an interactive data table based on representative data for graft copolymer synthesis.

Role in the Synthesis of Biomimetic Polymers

Biomimetic polymers are synthetic materials designed to mimic the structure and function of biological macromolecules like proteins. The ability to create well-defined, functional polypeptides using this compound is central to the development of such materials.

By starting with the poly(L-3-chloroalanine) backbone, researchers can introduce a variety of functional groups that mimic the side chains of natural amino acids or introduce entirely new functionalities. For example, attaching sugar moieties can create synthetic glycoproteins, while appending specific peptides or ligands can be used to target cells or mimic protein-protein interactions. nih.gov This "blank slate" approach allows for the systematic study of structure-function relationships in a controlled, synthetic context. nih.gov

Furthermore, the inherent chirality of the (4R)-monomer ensures that the resulting polypeptides can adopt stable secondary structures (e.g., α-helices or β-sheets), which are fundamental to the function of natural proteins. By controlling the sequence in copolypeptides or the nature of the grafted side chains, it is possible to direct the self-assembly of these biomimetic polymers into higher-order structures like nanofibers, vesicles, or hydrogels for applications in tissue engineering, drug delivery, and regenerative medicine.

Advanced Polymerization Techniques

The development of robust polymerization methods that can tolerate ambient conditions without compromising control over the polymer's molecular weight and structure is a significant step forward. These advanced techniques not only simplify the synthetic process but also align with the principles of green chemistry.

Open-Vessel Polymerization

Conventional ROP of NCAs is notoriously sensitive to moisture, which can act as an initiator and lead to uncontrolled polymerization and low molecular weights. However, the use of specific initiators has enabled successful polymerization in open-vessel conditions, directly exposed to the ambient atmosphere. One such promising initiator is lithium hexamethyldisilazide (LiHMDS). illinois.edu Its reduced moisture sensitivity allows for rapid and controlled polymerization of NCAs without the need for a glovebox or Schlenk line techniques. illinois.edu

This method significantly simplifies the experimental setup and makes polypeptide synthesis more accessible. The polymerization can be completed in a matter of minutes, a stark contrast to the hours or even days required for traditional primary amine-initiated polymerizations. illinois.edunih.gov While specific data for this compound is not extensively documented in dedicated open-vessel studies, the general success with other NCAs, such as that of γ-benzyl-L-glutamate, suggests a high potential for its application. nih.gov The key to this technique's success lies in the initiator's ability to rapidly initiate polymerization, outcompeting the side reactions induced by atmospheric moisture.

Research into bifunctional amino acid initiators has also shown promise for fast and controlled ROP of NCAs, even in the presence of water, further expanding the possibilities for open-vessel synthesis. chemrxiv.org

Solvent-Free Polymerization

Solvent-free, or bulk polymerization, represents an attractive green chemistry approach by minimizing solvent waste and simplifying product purification. For the ROP of NCAs, this technique involves heating the monomer above its melting point in the presence of an initiator. While this method is inherently efficient in terms of atom economy, controlling the polymerization and dissipating the heat generated during the exothermic reaction can be challenging.

Studies on the bulk polymerization of related cyclic esters have demonstrated the feasibility of this approach. However, for NCAs, the high melting points and potential for thermal degradation require careful optimization of reaction conditions, such as temperature and initiator concentration. The application of solvent-free conditions to the polymerization of this compound would offer significant environmental and economic advantages, though detailed research findings and data tables for this specific monomer under these conditions are still emerging.

Microwave-Assisted Polymerization

Microwave-assisted synthesis has emerged as a powerful tool in polymer chemistry, offering rapid and uniform heating that can significantly accelerate reaction rates and improve product yields. nih.gov In the context of NCA polymerization, microwave irradiation can provide precise temperature control and reduce polymerization times from hours to minutes.

The principle behind this technique is the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to efficient and instantaneous heating. nih.gov This rapid heating can promote faster chain propagation while minimizing side reactions that can occur during prolonged reaction times at elevated temperatures. While the microwave-assisted synthesis of various heterocyclic compounds, including oxazolidinones, is well-documented, its application to the polymerization of this compound is a developing area of research. nih.govsemanticscholar.orgmdpi.comresearchgate.net The potential benefits of this technique are substantial, including enhanced control over polymer architecture and reduced energy consumption.

Below is a hypothetical data table illustrating the kind of results that could be expected from a comparative study of these advanced polymerization techniques for this compound, based on general trends observed for NCA polymerizations.

Table 1: Comparison of Advanced Polymerization Techniques for this compound

Technique Initiator Temperature (°C) Time Monomer Conversion (%) Mn (g/mol) PDI
Open-Vessel LiHMDS 25 10 min >95 15,000 1.15
Solvent-Free Benzylamine 100 1 hr >90 12,500 1.30
Microwave-Assisted n-Hexylamine 80 5 min >98 18,000 1.10

This table is illustrative and based on general findings in NCA polymerization. Mn = Number-average molecular weight; PDI = Polydispersity index.

Advanced Analytical Characterization Methodologies for 4r 4 Chloromethyl 1,3 Oxazolidine 2,5 Dione in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and bonding within the (4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation and stereochemical analysis of NCAs. Both ¹H and ¹³C NMR are used to verify the successful synthesis of the NCA ring and the integrity of the chloromethyl side chain.

The ¹H NMR spectrum provides key information. The proton on the chiral center (C4) typically appears as a multiplet, and its coupling constants with the adjacent methylene (B1212753) protons of the chloromethyl group can provide conformational insights. The chemical shifts of the protons are influenced by the rigid five-membered ring structure. For stereochemical assignment, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine through-space proximity of protons, helping to confirm the relative stereochemistry in more complex derivatives. wordpress.com Furthermore, the enantiomeric purity can sometimes be assessed by NMR using chiral derivatizing agents or chiral solvating agents, which induce separate signals for the R and S enantiomers. nih.gov

¹³C NMR spectroscopy is used to confirm the presence of all carbon atoms in the molecule, most notably the two characteristic carbonyl carbons of the anhydride (B1165640) group. researchgate.net The chemical shifts of these carbons are indicative of the strained ring system. In some studies, ¹⁵N NMR has also been utilized to probe the electronic environment of the nitrogen atom within the NCA ring. capes.gov.brresearchgate.net

Table 1: Representative NMR Data for a related N-Carboxyanhydride, L-Lys(Z)-NCA

This table, based on published data for a similar compound, illustrates the type of information obtained from NMR analysis. researchgate.net

Atom Position (L-Lys(Z)-NCA)¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
α-CH (C4)4.3557.0
β-CH₂1.9030.7
γ-CH₂1.4521.2
δ-CH₂1.5529.2
ε-CH₂3.1540.0
C=O (Anhydride, C2)-168.0
C=O (Anhydride, C5)-152.0

Data is for illustrative purposes and represents a different NCA compound.

Infrared (IR) and Mass Spectrometry (MS) in Reaction Monitoring and Product Confirmation

Infrared (IR) spectroscopy is a powerful and convenient tool for monitoring the synthesis and subsequent polymerization of this compound. The NCA molecule has two distinctive carbonyl (C=O) stretching bands characteristic of a cyclic anhydride. These bands typically appear at high frequencies, approximately 1850 cm⁻¹ and 1780 cm⁻¹. researchgate.net The disappearance of these specific bands during a reaction, such as ring-opening polymerization, provides a direct method to monitor the consumption of the NCA monomer. rsc.org Concurrently, the appearance of new bands, such as the Amide I (around 1650 cm⁻¹) and Amide II (around 1550 cm⁻¹) bands, confirms the formation of the polypeptide backbone. researchgate.netacs.org

Table 2: Typical Infrared Absorption Frequencies for NCA Polymerization

Functional GroupWavenumber (cm⁻¹)Significance
Anhydride C=O Stretch~1850Present in NCA monomer; disappears as reaction proceeds
Anhydride C=O Stretch~1780Present in NCA monomer; disappears as reaction proceeds
Amide I (C=O Stretch)~1650Appears with polypeptide formation
Amide II (N-H Bend)~1550Appears with polypeptide formation

Mass Spectrometry (MS) is primarily used for product confirmation. For the monomer itself, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. In the context of its use in polymerization, MS techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are invaluable for characterizing the resulting polypeptide. rsc.org MALDI-TOF MS analysis of the polymer product can determine its molecular weight and molecular weight distribution, confirming that polymerization has occurred and providing insight into the degree of control over the polymerization process. nih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of the NCA monomer and for characterizing the polymers synthesized from it.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The enantiomeric purity of this compound is critical, as it directly dictates the stereochemistry of the resulting polypeptide. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining enantiomeric excess (ee). researchgate.net The principle involves the differential interaction of the R and S enantiomers with the chiral environment of the CSP, leading to different retention times and thus their separation. Polysaccharide-based CSPs are frequently used for the separation of oxazolidinone analogues. pnas.org The choice of mobile phase, typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. The ratio of the peak areas then allows for the precise calculation of the enantiomeric purity.

Table 3: Example HPLC Conditions for Chiral Separation of Oxazolidinone Analogs

ParameterCondition
ColumnChiral Stationary Phase (e.g., Polysaccharide-based)
Mobile PhaseHexane/Isopropanol mixture
Flow Rate0.5 - 1.0 mL/min
TemperatureAmbient (e.g., 25°C)
DetectorUV (e.g., 210-254 nm)

These are general conditions and require optimization for the specific analyte.

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for Polymer Characterization

Once this compound is used in a ring-opening polymerization to synthesize poly(D-β-chloroalanine), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymer. mtoz-biolabs.comshimadzu.com GPC separates molecules based on their hydrodynamic volume in solution. mtoz-biolabs.com Larger polymer chains elute from the column faster than smaller ones.

This technique is crucial for determining several key properties of the synthesized polypeptide:

Number-average molecular weight (Mₙ) and Weight-average molecular weight (Mₙ) : These values indicate the average size of the polymer chains.

Polydispersity Index (PDI or Đ) : Calculated as Mₙ/Mₙ, this value describes the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a very narrow distribution, which is characteristic of a well-controlled, "living" polymerization. nih.govacs.org

By taking samples at different time points during the polymerization and analyzing them by GPC, one can monitor the progress of the reaction and confirm that the polymer chains are growing in a controlled manner. pnas.org

Table 4: Representative GPC Data for a Polypeptide Synthesized via NCA Polymerization

SampleMₙ (kDa)Mₙ (kDa)PDI (Đ)
Polypeptide Batch 132.534.11.05
Polypeptide Batch 245.148.31.07

Data is illustrative of typical results for a controlled polymerization.

Crystallographic Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov For this compound, this technique can unequivocally confirm the (R) configuration at the C4 stereocenter.

The method requires growing a suitable single crystal of the compound. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The determination of the absolute structure is possible for non-centrosymmetric crystals due to the phenomenon of anomalous scattering (or resonant scattering). mit.edu This effect, which is particularly measurable for atoms heavier than oxygen but can be determined for light-atom structures with modern equipment, causes slight differences in the intensities of specific, symmetrically related reflections (Bijvoet pairs). mit.edued.ac.uk Analysis of these intensity differences allows for the correct assignment of the absolute stereochemistry. The result is often expressed as a Flack parameter, where a value close to zero for the correct enantiomer confirms the assignment with high confidence. mit.edu This analysis provides not only the absolute configuration but also precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

Theoretical and Computational Investigations of 4r 4 Chloromethyl 1,3 Oxazolidine 2,5 Dione

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms of NCA ring-opening polymerization (ROP). frontiersin.orgnih.gov These calculations map out the potential energy surface of a reaction, identifying the structures of intermediates, transition states, and the energy barriers associated with each elementary step.

The amine-initiated ROP of NCAs is one of the most common methods for synthesizing polypeptides and is typically understood to proceed via two primary mechanisms: the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). frontiersin.orgnih.gov

Normal Amine Mechanism (NAM): This mechanism is responsible for controlled polymerizations. acs.org DFT studies have dissected the NAM into three main steps:

Nucleophilic Attack: An amine initiator attacks the C5 carbonyl group of the NCA ring.

Ring Opening: The tetrahedral intermediate undergoes ring-opening to form a carbamate (B1207046).

Decarboxylation: The carbamate loses a molecule of carbon dioxide to regenerate the amine terminus on the growing polymer chain, which can then attack another NCA monomer.

Activated Monomer Mechanism (AMM): In the presence of strong bases, an alternative pathway, the AMM, can occur. nih.gov This mechanism involves the deprotonation of the N3-H group of the NCA, creating a highly nucleophilic NCA anion that drives polymerization. frontiersin.org DFT calculations help to understand the conditions under which each mechanism is favored.

The table below presents representative data from DFT calculations on model NCA systems, illustrating the typical energy barriers computed for the elemental steps in the Normal Amine Mechanism.

NCA MonomerInitiatorReaction StepCalculated Gibbs Free Energy Barrier (kcal/mol)Rate-Determining Step
L-Alanine-NCA (Ala-NCA)Primary Amine (EtNH₂)Amine Addition to C5 Carbonyl~16.7Yes
L-Alanine-NCA (Ala-NCA)Primary Amine (EtNH₂)Decarboxylation~ -5.0 (exergonic step)No
Sarcosine-NCA (Sar-NCA)Secondary Amine (Me₂NH)Amine Addition to C5 Carbonyl~15.6Yes
Sarcosine-NCA (Sar-NCA)Secondary Amine (Me₂NH)Decarboxylation~ -4.5 (exergonic step)No

Data adapted from DFT studies on related NCA systems to illustrate typical computational findings. acs.orgnih.gov

Conformational Analysis and Stereoselectivity Prediction

The three-dimensional structure and stereochemistry of (4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione are critical determinants of its reactivity and the properties of the resulting polymer. Computational methods are employed to analyze the molecule's conformational preferences and to predict the stereoselectivity of its polymerization.

Conformational Analysis: The five-membered oxazolidine-2,5-dione (B1294343) ring is not perfectly planar. Computational studies on similar heterocyclic systems reveal that such rings typically adopt puckered conformations, such as envelope or twisted forms, to minimize steric and torsional strain. mdpi.com For this compound, theoretical calculations can determine the relative energies of these different conformers. The preferred conformation is influenced by the stereochemistry at the C4 position and the orientation of the chloromethyl substituent. Understanding the dominant conformation in solution is key, as it presents a specific three-dimensional profile for the approaching initiator, which can influence reaction rates. A DFT-based conformational study on related pipecolic acids demonstrated that different diastereoisomers preferentially adopt distinct ring puckers, a finding supported by NMR analysis. rsc.org

Stereoselectivity Prediction: The (4R) configuration of the monomer predetermines the chirality of the repeating unit in the polymer. However, during polymerization, particularly when using racemic monomers, the stereochemical relationship between adjacent monomer units (diad tacticity) becomes important. Computational chemistry can predict whether the polymerization will favor the formation of isotactic (same stereochemistry), syndiotactic (alternating stereochemistry), or atactic (random stereochemistry) polymer chains.

This prediction is achieved by calculating the energies of the transition states for the addition of a new monomer to the growing polymer chain. The chirality of the final monomer unit on the growing chain can influence the selection of the next chiral monomer. acs.org By comparing the activation energy for the addition of an L-monomer versus a D-monomer to a chain ending in an L-unit, for example, the kinetic preference can be determined. A lower energy barrier for the homochiral addition (L-L) compared to the heterochiral addition (L-D) would predict a tendency toward isotacticity.

The following conceptual table illustrates how transition state energy calculations are used to predict polymerization stereoselectivity.

Growing Chain EndIncoming MonomerTransition StateCalculated Activation Energy (ΔG‡)Predicted Outcome
...-L-unitL-monomerTSL-LLower EnergyIf ΔG‡(TSL-L) < ΔG‡(TSL-D), isotactic preference is predicted.
...-L-unitD-monomerTSL-DHigher Energy
...-D-unitL-monomerTSD-LHigher EnergyIf ΔG‡(TSD-D) < ΔG‡(TSD-L), isotactic preference is predicted.
...-D-unitD-monomerTSD-DLower Energy

This table provides a conceptual framework for how computational chemistry predicts stereoselectivity in polymerization.

Molecular Dynamics Simulations of Polymerization Processes

While quantum chemical calculations are excellent for detailing individual reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. mdpi.com MD simulations apply classical mechanics to model the motions and interactions of atoms and molecules, providing a dynamic view of the polymerization process, including solvent effects, chain folding, and intermolecular interactions. mountainscholar.orgyoutube.com

For the polymerization of this compound, MD simulations can provide insights into several key areas:

Monomer-Polymer Interactions: MD simulations can visualize the non-covalent interactions between incoming NCA monomers and the growing polypeptide chain. This is particularly important for understanding cooperative polymerization mechanisms, where the secondary structure of the growing chain (e.g., an α-helix) can bind and orient monomers, accelerating the polymerization rate.

Solvent Effects: The choice of solvent significantly impacts NCA polymerization. MD simulations can model the explicit interactions between solvent molecules, the monomer, and the polymer chain. This allows researchers to understand how solvents can stabilize or destabilize transition states and intermediates, thereby affecting reaction kinetics and control. mdpi.com

Chain Dynamics and Conformation: As the polymer chain grows, MD simulations can predict its conformational dynamics. This includes the formation of secondary structures like α-helices and β-sheets, which are fundamental to the material properties of the resulting polypeptide. Simulations can track properties like the end-to-end distance and radius of gyration of the polymer as a function of time and chain length. nih.gov

The table below summarizes the key applications and insights that can be derived from MD simulations of NCA polymerization processes.

Simulation FocusSystem Components ModeledKey Insights Gained
Initiation and PropagationMonomer, Initiator, Growing Chain, SolventMonomer diffusion rates, frequency of reactive encounters, role of polymer secondary structure in catalysis.
Solvent EffectsPolymer Chain, Explicit Solvent Molecules (e.g., DMF, Dioxane, Water)Solvation of reactants and transition states, impact of solvent polarity on reaction barriers, solvent-induced conformational changes. mdpi.com
Polymer Self-AssemblyMultiple Polymer Chains, SolventFormation of higher-order structures (e.g., nanoparticles, fibrils), prediction of bulk material properties.
Interaction with SurfacesPolymer Chain, Surface (e.g., mineral, nanoparticle), SolventAdsorption behavior, surface-induced conformational changes, mechanisms of hybrid material formation. mdpi.com

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of NCAs often involves hazardous reagents like phosgene (B1210022) or its derivatives. The future of (4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione synthesis lies in developing safer, more sustainable, and efficient pathways that minimize toxic byproducts and simplify purification.

One promising direction is the adoption of phosgene-free reagents. For instance, methods using n-propylphosphonic anhydride (B1165640) (T3P®) to convert Boc-protected amino acids into their corresponding NCAs have been demonstrated to be safe and effective, generating non-toxic, easily removable byproducts. nih.gov Another green chemistry approach involves utilizing carbon dioxide (CO2), an abundant and non-toxic C1 source, directly with the parent amino acid. rsc.org This method, often facilitated by a coupling agent, aligns with the principles of a circular chemical economy. rsc.org Research into these pathways for β-chloro-L-alanine would make the production of its NCA more environmentally benign and economically viable.

Key advantages of these emerging synthetic routes include milder reaction conditions, avoidance of halogenated reagents, and in some cases, the ability to isolate pure NCAs through simple workups, bypassing laborious purification steps. nih.govrsc.org

Table 1: Comparison of Synthetic Pathways for N-Carboxyanhydrides (NCAs)

MethodReagent(s)Key AdvantagesChallenges/Research Focus
Conventional Phosgene, TriphosgeneHigh reactivity, well-establishedHigh toxicity, harsh conditions, corrosive byproducts
Phosgene-Free n-Propylphosphonic Anhydride (T3P®)High safety, non-toxic byproducts, simple workup nih.govReagent cost, optimization for specific amino acids
CO2-Based Carbon Dioxide, Coupling AgentsUtilizes renewable feedstock, low toxicity rsc.orgRequires pressurized conditions, catalyst development

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The synthesis of NCAs and their subsequent polymerization are often sensitive to atmospheric moisture, necessitating stringent anhydrous conditions, which can be challenging to scale up. researchgate.net Continuous flow chemistry offers a robust solution to these challenges. By conducting reactions within enclosed, automated meso- or micro-fluidic reactors, precise control over parameters like temperature, pressure, residence time, and stoichiometry can be achieved.

For the synthesis of this compound, a flow process could involve pumping a solution of the starting amino acid and activating reagent through a heated reactor coil, enabling rapid and efficient cyclization. The integration of in-line purification modules, such as columns containing solid-supported scavengers or quenching agents, could allow for the direct production of a high-purity monomer stream ready for immediate polymerization. This "on-demand" synthesis minimizes the decomposition of the sensitive NCA monomer upon storage.

Furthermore, automated flow platforms can facilitate high-throughput screening of reaction conditions to rapidly optimize the synthesis. This technology can be extended to the ring-opening polymerization (ROP) step, allowing for the creation of polypeptide libraries with varying molecular weights and compositions in a highly controlled and reproducible manner.

Development of Highly Functionalized Derivatives for Material Science Applications

The chloromethyl group at the 4-position of the oxazolidine-2,5-dione (B1294343) ring is a key synthetic handle for molecular diversification. evitachem.com Its reactivity allows for a wide range of post-polymerization modification reactions, enabling the creation of highly functionalized materials with tailored properties.

Future research will focus on exploiting this functionality to develop advanced materials. Key transformations include:

Nucleophilic Substitution: The chloride is an excellent leaving group, readily displaced by a variety of nucleophiles. Reactions with amines, thiols, azides, and carboxylates can be used to append a diverse array of functional side chains onto the resulting polypeptide backbone. evitachem.com For example, introducing azide (B81097) groups would yield a polymer amenable to "click" chemistry for bioconjugation or surface functionalization.

Transition Metal-Catalyzed Cross-Coupling: Palladium-mediated coupling reactions, such as Suzuki or Sonogashira reactions, can be used to introduce aryl or alkynyl groups, respectively. evitachem.com This opens pathways to materials with unique photophysical properties, such as fluorescence or conductivity, suitable for applications in organic electronics or biosensing.

By strategically modifying the chloromethyl group, a single parent polymer derived from this compound can serve as a scaffold for a vast library of functional materials for applications ranging from drug delivery to advanced coatings.

Advanced Methodologies for Polymerization Control and Complex Architectures

The ring-opening polymerization (ROP) of NCAs is the primary method for producing polypeptides. acs.org However, conventional amine-initiated ROP can be slow and susceptible to side reactions, particularly with reactive monomers in the presence of impurities. researchgate.net Future research is geared towards developing more robust and controlled polymerization techniques to synthesize well-defined polypeptides and complex macromolecular architectures.

One innovative approach is the use of a biphasic water/dichloromethane system. illinois.edu This bioinspired method, which mimics protein synthesis by ribozymes, uses interface-anchored initiators. Impurities from the crude NCA monomer are sequestered into the aqueous phase, while the polymerization proceeds rapidly at the interface, outpacing water-induced side reactions. illinois.edu This technique circumvents the need for tedious NCA purification and stringent air-free conditions, facilitating large-scale production. illinois.edu

Another emerging area is cooperative covalent polymerization (CCP), which shows accelerated polymerization rates in solvents with low polarity. acs.org This acceleration minimizes side reactions, enabling the synthesis of high molecular weight polypeptides and predictable multiblock copolymers with a high degree of control. acs.org Applying these advanced polymerization methods to this compound would allow for the creation of complex architectures such as block-brush copolymers and star polymers with functional side chains.

Synergistic Approaches with Biocatalysis for Enhanced Stereoselectivity

While the synthesis of the this compound monomer starts from a chiral amino acid, maintaining stereochemical integrity during polymerization is crucial for the final properties of the polypeptide, especially for biomedical applications. Biocatalysis, using enzymes or enzyme-mimicking systems, offers a promising avenue to achieve exceptional stereocontrol.

Future research could explore the use of enzymes, such as lipases or proteases, as initiators for the ROP of the NCA. Enzymes can operate under mild conditions and their chiral active sites could potentially influence the stereoselectivity of the polymerization process, leading to highly isotactic polypeptides.

Furthermore, bioinspired catalytic systems that mimic the function of natural polymerases or ribosomes could be designed. illinois.edu These systems might involve synthetic catalysts that can recognize the chirality of the incoming monomer and selectively add it to the growing polymer chain. Such synergistic approaches, combining the versatility of synthetic monomers like this compound with the precision of biocatalysis, could unlock the synthesis of polypeptides with unprecedented levels of structural control, mimicking the complexity of natural proteins.

Q & A

Q. How can this compound serve as a building block for heterocyclic libraries in drug discovery?

  • Methodological Answer : Use in Ugi-4CR reactions with amines, aldehydes, and isocyanides to generate spirooxazolidinediones. Optimize conditions (MeOH, 50°C, 12h) for yields >70%. Screening against kinase panels (e.g., 400-kinase Profiler) identifies hits with nM activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.